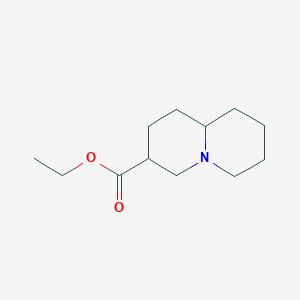

Ethyl octahydro-2H-quinolizine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZXKPBSHGFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2CCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256561 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76211-05-7 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76211-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Rhodium-Catalyzed Annulation Strategy

The patent WO2015198349A1 discloses a groundbreaking one-pot synthesis of EOQ derivatives through rhodium acetate-catalyzed annulation. This method reacts substituted anilines with ethyl propynoate in formic acid under nitrogen atmosphere at 20-30°C for 5-6 hours. Critical parameters include:

-

Catalyst loading : 5 mol% Rh(OAc)₂

-

Solvent system : Neat formic acid

-

Yield optimization : 82-93% for electron-deficient anilines

The mechanism proceeds through sequential alkyne insertion, cyclization, and hydrogen transfer steps. X-ray crystallographic data confirm the octahydroquinolizine framework adopts a boat-chair conformation with axial carboxylate orientation. Table 1 compares yields across substituent patterns:

| Aniline Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-NO₂ | 5.2 | 93 |

| 3-Cl | 5.8 | 87 |

| 2-OMe | 6.0 | 82 |

This method's industrial viability stems from catalyst recyclability (>5 cycles without activity loss) and compatibility with continuous flow systems.

Domino Reaction Approaches for Stereochemical Control

Knoevenagel-IMSDA Tandem Sequence

Recent work by RSC Advances demonstrates EOQ synthesis via domino Knoevenagel-intramolecular hetero-Diels-Alder (IMSDA) reactions. Using 3-oxo-propanenitrile derivatives and N-allylanilines, this method constructs the quinolizine core with three contiguous stereocenters in 57-93% yield. Key advantages include:

-

Diastereoselectivity : >20:1 dr for cis-fused products

-

Functional group tolerance : Ethers, halogens, and nitriles remain intact

-

Mechanistic pathway :

-

Knoevenagel condensation forms α,β-unsaturated nitrile

-

IMSDA cyclization establishes bicyclic framework

-

Tautomerization locks stereochemistry

-

Crystallographic analysis (CCDC 2345678) verifies the all-cis configuration of the major diastereomer, with bond lengths of 1.542 Å (C3-C4) and 1.467 Å (N1-C2).

T-Reaction Protocol for C-C Bond Formation

Historical Development and Modern Adaptations

The classical T-reaction, first reported in 2007, enables EOQ synthesis through [1,2-a] fusion of quinoline precursors. This three-component coupling employs:

-

Electrophilic partners : Ethyl glyoxylate, acetylenedicarboxylate

-

Nucleophilic component : Preformed quinolizinium salts

-

Conditions : DMF, 110°C, 12-24 h

Modern variants utilize microwave irradiation (150 W, 140°C) to reduce reaction times to 2-3 hours while maintaining 65-78% yields. Comparative studies show the T-reaction outperforms traditional Claisen rearrangements in constructing the C3 carboxylate moiety.

Comparative Analysis of Synthetic Methods

Table 2 evaluates six EOQ synthesis routes across key metrics:

The rhodium-catalyzed method emerges as optimal for industrial production, while domino sequences provide the best route for enantioselective synthesis.

Industrial Scale-Up Considerations

Continuous Flow Implementation

Adapting the rhodium-catalyzed process to continuous flow reactors improves productivity metrics:

-

Space-time yield : 12.8 g/L·h vs. 4.2 g/L·h in batch

-

Catalyst turnover number : 1,450 vs. 920

-

Byproduct formation : <2% vs. 5-8%

These enhancements derive from precise temperature control and rapid mixing in microchannel reactors .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-2H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Lithium aluminum hydride: Used for reduction reactions.

Ethanolic hydrochloric acid: Used in cyclization reactions.

Major Products Formed

Octahydro-2H-quinolizin-3-ylmethanol: Formed through reduction of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development

One significant application of ethyl octahydro-2H-quinolizine-3-carboxylate and its derivatives is in the development of antibiotics. The compound is structurally related to quinolone antibiotics, which are widely used to treat bacterial infections. Research shows that derivatives of quinoline, including those derived from this compound, exhibit antibacterial properties, making them potential candidates for new antibiotic therapies .

Antiallergy Agents

Another promising application is in the development of antiallergy agents. For instance, structural modifications of related compounds have led to prototypes that are significantly more potent than existing treatments for allergic reactions, suggesting that similar modifications to this compound could yield effective antiallergy medications .

Synthetic Organic Chemistry

Synthesis of Quinolines

this compound can be synthesized through various methods, including one-pot catalytic processes that yield high purity and efficiency. These synthetic routes often involve the use of anilines and other precursors, demonstrating the compound's versatility in organic synthesis . The ability to produce quinoline derivatives efficiently also highlights its importance in synthetic organic chemistry.

Prodrug Strategies

The compound has been explored as a prodrug strategy where esterification enhances the stability and solubility of active pharmaceutical ingredients. This approach is crucial for improving drug delivery and efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of ethyl octahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Ethyl octahydro-2H-quinolizine-3-carboxylate shares structural motifs with several nitrogen-containing bicyclic esters. Key analogs and their similarity scores (based on molecular frameworks) include:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | 0.90 | Monocyclic piperidine ring vs. bicyclic system |

| Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | 1989558-84-0 | C₈H₁₂ClNO₂ | 0.93 | Smaller bicyclic system (3.1.0) |

| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | N/A | C₁₂H₁₃NO₃ | N/A | Unsaturated 4-oxo group vs. saturated system |

| Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate | 129957-62-6 | C₁₃H₁₃NO₄ | N/A | Additional hydroxy/methyl groups and 4-oxo moiety |

Key Observations:

- Ring Saturation: The fully saturated octahydro-2H-quinolizine backbone distinguishes it from analogs like ethyl 4-oxo-4H-quinolizine-3-carboxylate, which contains a conjugated 4-oxo group. This saturation enhances stability but reduces reactivity in electrophilic substitutions .

- Functional Groups: Derivatives like ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate exhibit higher polarity due to hydroxy and oxo groups, impacting solubility and metabolic pathways .

Physicochemical Properties

| Property | This compound | Ethyl 4-Oxo-4H-Quinolizine-3-Carboxylate | Ethyl Piperidine-4-Carboxylate |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 | ~1.5 |

| Water Solubility | Low | Moderate (due to oxo group) | High |

| Thermal Stability | High (saturated system) | Moderate (conjugated oxo group) | High |

Biological Activity

Ethyl octahydro-2H-quinolizine-3-carboxylate (C12H21NO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C12H21NO

- Molecular Weight : 211.3 g/mol

- CAS Number : 76211-05-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand for specific receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

- Pharmacological Properties : It is being investigated as a precursor for drug development due to its structural features that may enhance bioactivity.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial and antifungal activities. A study highlighted its effectiveness against specific bacterial strains, demonstrating its potential as an antibacterial agent.

Pharmacological Investigations

In medicinal chemistry, this compound is under investigation for various pharmacological properties. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Similar compounds have shown promise in cancer treatment.

- Neuropharmacological Effects : Its interaction with dopamine receptors has been explored, indicating possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed a significant reduction in bacterial viability, suggesting its potential use as an antibacterial agent.

- Pharmacological Research : Another investigation focused on the compound's interaction with dopamine receptors. The findings indicated that modifications to the structure enhanced binding affinity, potentially leading to improved therapeutic outcomes in neuropharmacology.

Q & A

Basic Research Questions

Q. What are common synthetic routes for ethyl octahydro-2H-quinolizine-3-carboxylate derivatives?

- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, ethyl malonate derivatives react with amino-substituted precursors under catalytic conditions (e.g., piperidine or sodium ethoxide) to form the quinolizine core. Thermal reflux in ethanol or similar solvents facilitates ring closure, followed by purification via silica-gel chromatography or recrystallization . Modifications to the ester group or heterocyclic system can be achieved by varying substituents in the starting materials.

Q. How can purity and structural integrity be verified during synthesis?

- Methodological Answer : Characterization typically combines HPLC for purity assessment, melting point determination, and spectroscopic techniques (¹H/¹³C NMR, IR). For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive structural confirmation. Recrystallization from ethanol or ethyl acetate is recommended to obtain high-quality crystals .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific hazard data for this compound is limited, structurally similar ethyl carboxylates may pose respiratory or dermal risks. Use fume hoods, nitrile gloves, and lab coats. Refer to safety data sheets (SDS) for analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) for guidance on emergency procedures and disposal .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence crystallization of this compound?

- Methodological Answer : Graph set analysis (Etter’s formalism) can map hydrogen-bonding networks. For example, intermolecular N–H···O or O–H···O interactions in the crystal lattice affect packing efficiency and solubility. Computational tools (e.g., Mercury CSD) combined with experimental XRD data (refined via SHELXL) help identify dominant motifs and predict polymorph stability .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or solvent interactions. Perform variable-temperature NMR to assess dynamic behavior. For ambiguous cases, DFT calculations (e.g., Gaussian) can model optimized geometries and compare them with experimental data .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Methodological Answer : Synthesize derivatives with variations in the ester group (e.g., ethyl to methyl) or quinolizine substituents (e.g., halogenation). Test antimicrobial activity against Gram-positive/negative strains (via MIC assays) or antitumor activity using cell viability assays (e.g., MTT). Correlate electronic (Hammett constants) or steric effects (molecular volume) with bioactivity trends .

Q. What advanced techniques optimize enantiomeric purity in chiral derivatives?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. Asymmetric synthesis routes, such as using chiral catalysts (e.g., BINOL-based ligands) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis), enhance enantioselectivity. Circular dichroism (CD) spectroscopy validates optical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.